molecular formula C25H28FN9 B12428018 Cdk6/pim1-IN-1

Cdk6/pim1-IN-1

Cat. No.: B12428018
M. Wt: 473.5 g/mol
InChI Key: SKOICOFQIQHEPE-UHFFFAOYSA-N
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Description

Cdk6/pim1-IN-1 is a potent and balanced dual inhibitor of cyclin-dependent kinase 6 (Cdk6) and proviral integration site for Moloney murine leukemia virus 1 (Pim1). This compound has shown significant potential in inhibiting the proliferation of acute myeloid leukemia cells, arresting the cell cycle at the G1 phase, and promoting cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk6/pim1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .

Industrial Production Methods

Industrial production methods for this compound are not widely published.

Chemical Reactions Analysis

Types of Reactions

Cdk6/pim1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, vary depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Cdk6/pim1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Cdk6 and Pim1.

    Biology: Employed in cell cycle studies to understand the role of Cdk6 and Pim1 in cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia and other cancers.

    Industry: Utilized in the development of new drugs targeting Cdk6 and Pim1 pathways .

Mechanism of Action

Cdk6/pim1-IN-1 exerts its effects by inhibiting the activity of Cdk6 and Pim1. This inhibition leads to the arrest of the cell cycle at the G1 phase and promotes apoptosis in acute myeloid leukemia cells. The molecular targets and pathways involved include the Cdk6/cyclinD1 complex and the Pim1 kinase pathway .

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A selective inhibitor of Cdk4 and Cdk6, used in the treatment of breast cancer.

    Ribociclib: Another Cdk4/6 inhibitor with similar applications as palbociclib.

    Abemaciclib: A Cdk4/6 inhibitor with a broader spectrum of activity against various cancers.

Uniqueness

Cdk6/pim1-IN-1 is unique in its dual inhibition of both Cdk6 and Pim1, providing a synergistic effect in the treatment of acute myeloid leukemia. This dual inhibition sets it apart from other compounds that target only Cdk6 or Pim1 .

Properties

Molecular Formula

C25H28FN9

Molecular Weight

473.5 g/mol

IUPAC Name

N,N-diethyl-7-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]quinoxalin-2-amine

InChI

InChI=1S/C25H28FN9/c1-3-34(4-2)23-16-28-20-7-5-17(13-21(20)31-23)24-19(26)15-30-25(33-24)32-22-8-6-18(14-29-22)35-11-9-27-10-12-35/h5-8,13-16,27H,3-4,9-12H2,1-2H3,(H,29,30,32,33)

InChI Key

SKOICOFQIQHEPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CN=C2C=CC(=CC2=N1)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5

Origin of Product

United States

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